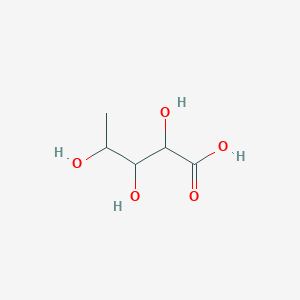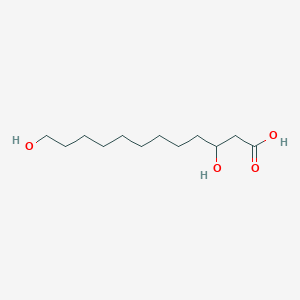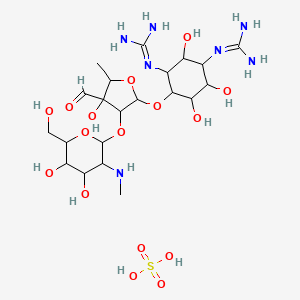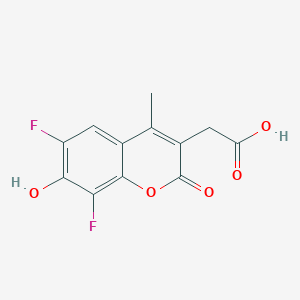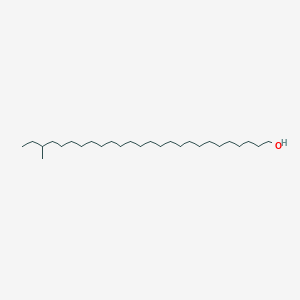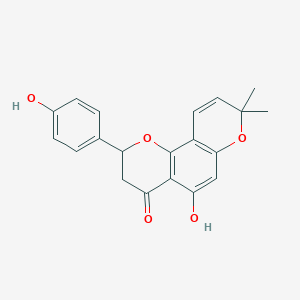
Citflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citflavanone is an extended flavonoid.
Citflavanone is a natural product found in Citrus, Citrus tamurana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization
A new flavonoid named citflavanone, along with other prenylated phenol derivatives, was isolated from various Citrus plants, including Citrus natsudaidai, C. medica, and C. sinensis. The structure of citflavanone was determined through the prenylation of naringenin, contributing significantly to the understanding of flavonoid chemistry in Citrus species (Ito et al., 1988).
Pharmacological Properties
Another study on Citrus sinensis var. brasiliensis and C. nobilis var. sunki discovered a new chalcone, citrunobin, along with citflavanone. These compounds, particularly citflavanone, have been studied for their absolute configurations, contributing to the pharmacological knowledge of these citrus-derived compounds (Tian‐Shung, 1989).
Anti-inflammatory and Immunomodulatory Activities
Citflavanone was also studied in the context of anti-inflammatory and immunomodulatory properties. An investigation into the ethanol extract of Chrysanthemum indicum Linné, which contains flavonoids including citflavanone, revealed significant anti-inflammatory, humoral and cellular immunomodulatory, and mononuclear phagocytic activities (Cheng et al., 2005).
Potential in Hepatic Fibrosis Treatment
Research on the roots of Phyllodium pulchellum identified citflavanone as one of the bioactive constituents against hepatic fibrosis. This suggests a potential role for citflavanone in the treatment of liver diseases, particularly in inhibiting the proliferation of activated HSC-T6 cells in vitro (Wang et al., 2014).
Eigenschaften
Produktname |
Citflavanone |
|---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-8,10,16,21,23H,9H2,1-2H3 |
InChI-Schlüssel |
JTJIFFUHXHGAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |
Synonyme |
citflavanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



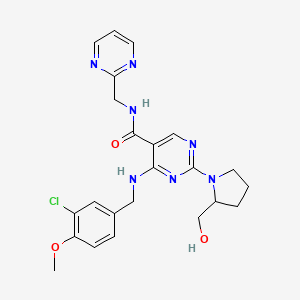
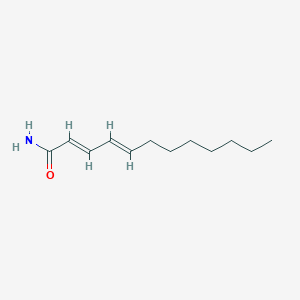
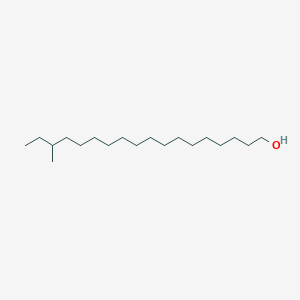
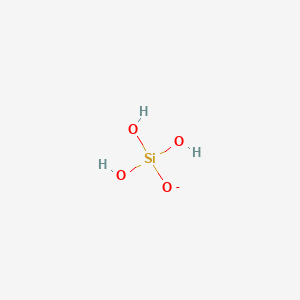
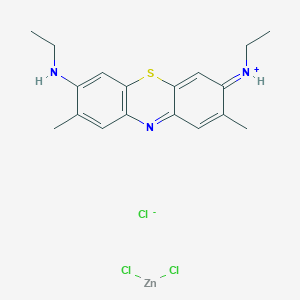
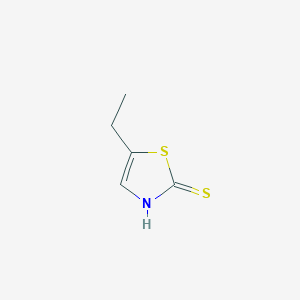
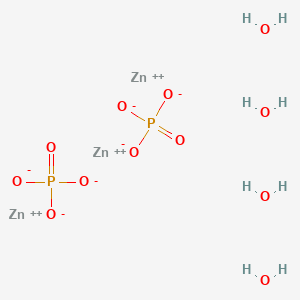
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
